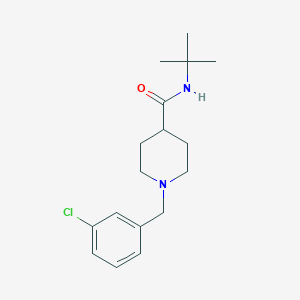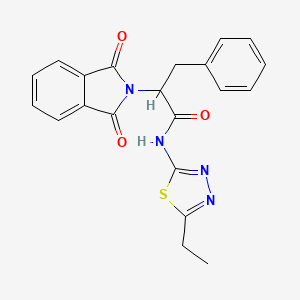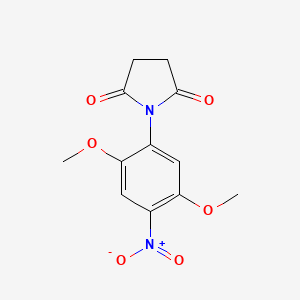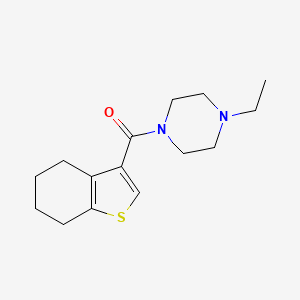![molecular formula C20H21ClN2O2 B5070379 2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. This unique property makes PAC-1 a promising candidate for cancer therapy.
Mécanisme D'action
PAC-1 has been shown to selectively target cancer cells by binding to a protein called procaspase-3. This binding activates procaspase-3, leading to the activation of downstream apoptotic pathways and ultimately inducing programmed cell death in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, PAC-1 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PAC-1 is its selectivity for cancer cells, which minimizes toxicity to normal cells. PAC-1 also has the potential to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its effectiveness in vivo.
Orientations Futures
Future research on PAC-1 could focus on improving its bioavailability and stability, as well as investigating its potential for combination therapy with other cancer treatments. In addition, further studies on the mechanism of action of PAC-1 could provide insights into the apoptotic pathways involved in cancer cell death. Finally, clinical trials could be conducted to evaluate the safety and efficacy of PAC-1 in human cancer patients.
Méthodes De Synthèse
PAC-1 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with piperidine and subsequent reactions with various reagents. The final product is obtained through a coupling reaction between the intermediate and N-(3-bromo-4-hydroxyphenyl)acetamide.
Applications De Recherche Scientifique
PAC-1 has been extensively studied in various cancer cell lines and animal models. In vitro studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. In vivo studies have demonstrated that PAC-1 can inhibit tumor growth and improve survival rates in animal models of cancer.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-9-7-15(8-10-17)13-19(24)22-18-6-4-5-16(14-18)20(25)23-11-2-1-3-12-23/h4-10,14H,1-3,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHCDIAKHMLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)



![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![1-{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5070326.png)
![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5070338.png)

![1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)

![methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5070363.png)
![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)
![3-[3-(4-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070386.png)
